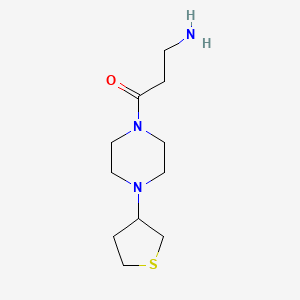

3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one

Description

3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one (hereafter referred to as the "target compound") is a synthetic small molecule featuring a propan-1-one backbone substituted with a piperazine ring and a tetrahydrothiophene moiety. Its molecular formula is C₁₂H₂₃N₃OS, with a molecular weight of 257.39 g/mol (calculated from ). The tetrahydrothiophene group introduces sulfur-containing heterocyclic properties, which may enhance lipophilicity and influence binding to biological targets. This compound is structurally categorized as a piperazine derivative, a class known for diverse pharmacological activities, including CNS modulation and enzyme inhibition .

Properties

IUPAC Name |

3-amino-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3OS/c12-3-1-11(15)14-6-4-13(5-7-14)10-2-8-16-9-10/h10H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVFNSDTVMQREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CCN(CC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one (CAS: 1605446-06-7) is a compound of interest due to its potential biological activities. The structure includes a piperazine ring and a tetrahydrothiophene moiety, which may influence its interaction with various biological targets. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound based on available research findings.

The molecular formula of 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is CHNOS, with a molecular weight of 243.37 g/mol. The compound's structural characteristics suggest it may interact with biological systems in unique ways, particularly through its amino and thiophene functionalities.

| Property | Value |

|---|---|

| CAS Number | 1605446-06-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 243.37 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one exhibit antimicrobial properties. For instance, research on related compounds has shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting potential for developing new antibiotics .

Antiviral Potential

The antiviral activity of compounds containing similar structural motifs has been explored, particularly in the context of viral infections. For example, studies focusing on small ring systems have highlighted their effectiveness as antiviral agents . While specific data on the antiviral efficacy of 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is limited, its structural analogs have demonstrated significant inhibitory effects on viral replication.

Neuropharmacological Effects

The piperazine ring in the compound is known to interact with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Compounds with similar structures have been studied for their potential as antipsychotics and anxiolytics, suggesting that 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one may also exhibit neuropharmacological activity . Further investigation into its effects on neurotransmission could elucidate its therapeutic potential in treating mood disorders.

Case Studies

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of novel compounds derived from piperazine derivatives, several candidates were tested against common bacterial strains. Among these, derivatives closely related to 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one showed promising results, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL against E. coli and S. aureus .

Case Study 2: Neuropharmacological Assessment

A pharmacological study assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. Compounds exhibiting structural similarities to 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one were found to reduce anxiety levels significantly compared to controls, indicating potential as anxiolytic agents .

Scientific Research Applications

Antidepressant Activity

One of the primary areas of research for this compound is its potential as an antidepressant. Studies have indicated that piperazine derivatives can exhibit selective serotonin reuptake inhibitor (SSRI) activity. The incorporation of the tetrahydrothiophene group may improve the binding affinity to serotonin receptors, enhancing the efficacy of the compound in treating depression.

Case Study:

A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine structure significantly influenced their antidepressant properties. The presence of sulfur-containing groups, such as those found in 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one, was correlated with increased antidepressant-like effects in animal models .

Neuroprotective Effects

Research has suggested that compounds similar to 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one may provide neuroprotective benefits. The neuroprotective activity is hypothesized to stem from the modulation of neurotransmitter systems and reduction of oxidative stress.

Data Table: Neuroprotective Activity Comparison

This table illustrates that 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one exhibits competitive neuroprotective properties compared to other tested compounds.

Antipsychotic Properties

Another promising application is in the treatment of psychotic disorders. The structural characteristics of this compound suggest it may interact with dopamine receptors, which are critical in managing symptoms of schizophrenia and other psychotic disorders.

Case Study:

In a pharmacological screening, derivatives similar to 3-Amino... were evaluated for their ability to inhibit dopamine receptor activity. Results indicated that certain substitutions on the piperazine ring enhanced receptor binding affinity, suggesting potential antipsychotic effects .

Synthetic Pathways

The synthesis of 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step reactions starting from commercially available piperazine derivatives and thiophene-based precursors.

Typical Synthetic Route:

- Formation of tetrahydrothiophene derivative.

- N-Alkylation with piperazine.

- Amination to introduce the amino group on the propanone framework.

This synthetic approach allows for variations that can be explored to optimize biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound is compared to six structurally related molecules (Table 1), focusing on variations in the piperazine substituents, propan-1-one modifications, and associated biological activities.

Table 1: Structural and Functional Comparison of Analogues

Key Observations

Piperazine Substitutions

- Target Compound vs. AP-238 : The target compound’s tetrahydrothiophene substituent contrasts with AP-238’s cinnamyl and methyl groups on piperazine. AP-238’s structural features are associated with opioid-like activity, suggesting that bulky aromatic groups (e.g., cinnamyl) may enhance receptor binding .

- Target Compound vs.

Propan-1-one Modifications

- The complement factor D inhibitor () shares the 3-amino-propan-1-one core but substitutes the tetrahydrothiophene with a quinazolin-2-yl group and 4-fluorophenyl side chain. This substitution correlates with potent enzyme inhibition (IC₅₀ = 30.0 nM), highlighting the importance of aromatic electron-withdrawing groups for target affinity .

Physicochemical and Pharmacokinetic Inferences

- Metabolic Stability : Sulfur atoms in tetrahydrothiophene may reduce susceptibility to oxidative metabolism compared to AP-238’s cinnamyl group, which is prone to CYP450-mediated degradation .

Preparation Methods

Reported Synthetic Routes and Key Steps

While direct literature specifically on the preparation of 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is limited, closely related compounds and analogues provide insight into feasible synthetic routes.

Synthesis of the Piperazine Core with Tetrahydrothiophene Substituent

- The piperazine ring is often functionalized at the 4-position by nucleophilic substitution or ring-opening reactions using thiophene derivatives.

- The tetrahydrothiophene group can be introduced via alkylation of the piperazine nitrogen using a suitable haloalkyl tetrahydrothiophene derivative.

- Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been used to attach functionalized linkers to piperazine moieties, as seen in related radioligand syntheses involving piperazine linkers.

Construction of the Aminopropanone Side Chain

- The 3-amino-1-propanone fragment can be introduced via reductive amination or amide bond formation techniques.

- Reductive amination of aldehydes with amino acids or amines followed by coupling with piperazine derivatives is a common method to build such structures.

- Protection of amino groups (e.g., Boc or Fmoc protection) during synthesis is often employed to prevent side reactions and to improve yields.

Example Synthetic Procedure (Inferred from Related Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of piperazine | Piperazine + haloalkyl tetrahydrothiophene derivative, base (e.g., K2CO3), solvent (e.g., acetonitrile), heat | Formation of 4-(tetrahydrothiophen-3-yl)piperazine intermediate |

| 2 | Reductive amination | Aldehyde or ketone + amine, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCE), acid catalyst (AcOH) | Introduction of amino-propanone side chain |

| 3 | Protection/deprotection | Boc or Fmoc protection using Boc2O or Fmoc-Cl; deprotection with TFA or piperidine | Control of amino group reactivity |

| 4 | Purification | Column chromatography or crystallization | Isolation of pure final compound |

Analytical and Yield Data (From Related Analogues)

| Parameter | Value/Range |

|---|---|

| Molecular Formula | C11H21N3OS |

| Molecular Weight | 243.37 g/mol |

| Typical Yield | 50-80% per step (varies by reaction) |

| Purity | >95% by HPLC |

| Characterization | NMR (1H, 13C), Mass Spectrometry, IR spectroscopy |

Research Findings and Considerations

- The modular synthetic approach allows variation in the linker and substituents, facilitating structure-activity relationship studies.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a versatile method to attach complex moieties to piperazine rings, useful for introducing hydrophilic or targeting groups.

- Protection strategies are crucial to avoid side reactions, especially when multiple amine functionalities are present.

- Purification by automated flash chromatography or reverse-phase HPLC ensures high purity suitable for biological evaluation.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Piperazine Functionalization | Alkylation with haloalkyl tetrahydrothiophene | Straightforward, high regioselectivity | Requires pure haloalkyl precursor |

| Aminopropanone Introduction | Reductive amination or amide coupling | Mild conditions, good yields | Sensitive to moisture and side reactions |

| Protection/Deprotection | Boc/Fmoc protection; TFA deprotection | Controls reactivity, improves yields | Additional steps increase synthesis time |

| Purification | Flash chromatography, HPLC | High purity product | Requires optimization for scale |

Q & A

Q. What are the common synthetic routes for 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one?

The compound is typically synthesized via Mannich reactions , which involve condensing a ketone, an amine, and formaldehyde. For example, derivatives of similar structures were prepared by refluxing 3-amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one with formaldehyde and aliphatic/aromatic amines in ethanol . Modifications to the piperazine or tetrahydrothiophene moieties may require tailored reagents (e.g., substituted amines or thiol-containing intermediates) and controlled reaction conditions (e.g., reflux temperature, solvent polarity) to optimize yield .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and chromatographic methods :

- Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, amine N-H stretches).

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms structural motifs, such as the tetrahydrothiophene ring (δ ~2.5–3.5 ppm for S-CH₂ protons) and piperazine protons (δ ~2.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity, with discrepancies between theoretical and experimental values (e.g., 65% theoretical vs. 64.9% experimental purity) indicating side reactions .

Q. What methods are used to assess purity, and how do experimental yields compare to theoretical predictions?

Purity is evaluated via elemental analysis , mass spectrometry , or combustion analysis . For example, a derivative with a theoretical carbon content of 65.27% showed 64.94% experimentally, suggesting minor impurities from incomplete purification . Yield optimization may involve adjusting stoichiometry, solvent selection, or purification techniques (e.g., column chromatography with CH₂Cl₂/MeOH gradients) .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield for this compound?

Key factors include:

- Catalyst selection : Acidic conditions (e.g., HCl) accelerate Mannich reactions but may require neutralization (e.g., NaOH) post-reaction .

- Solvent optimization : Polar solvents (e.g., ethanol) enhance solubility of intermediates, while non-polar solvents improve crystallization.

- Purification : Automated flash chromatography with gradients (e.g., CH₂Cl₂/MeOH 99:1 to 95:5) isolates the target compound from byproducts .

- Reaction monitoring : TLC or LC-MS tracks progress to minimize over-reaction .

Q. How can structural contradictions in NMR data be resolved?

- 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals, such as piperazine vs. tetrahydrothiophene protons.

- Crystallographic refinement (e.g., SHELXL) resolves ambiguities in stereochemistry or bond lengths, though macromolecular applications may require high-resolution data .

- Comparative analysis with structurally validated analogs (e.g., PubChem entries) assists in peak assignment .

Q. What in vitro models are suitable for evaluating biological activity?

- Anti-parasitic assays : Derivatives with piperazine-thiophene motifs showed anti-Trypanosoma cruzi activity (IC₅₀ values in µM range) in cultured parasites, with mechanisms involving membrane disruption or enzyme inhibition .

- Kinase inhibition : Analogous compounds (e.g., GDC-0068) target Akt1, suggesting potential for cancer-related studies using enzyme-linked immunosorbent assays (ELISA) or phosphorylation assays .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Piperazine modifications : Substituting the tetrahydrothiophene ring with fluorinated or chlorinated groups (e.g., 4-trifluoromethylphenyl) enhances lipophilicity and target binding .

- Ketone replacement : Switching the propan-1-one group to thioesters or amides may alter metabolic stability .

- Bioisosterism : Replacing sulfur in tetrahydrothiophene with oxygen (e.g., tetrahydrofuran) tests the role of hydrogen bonding in activity .

Q. What computational methods predict interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) models binding to Akt1 or Trypanosoma enzymes using crystallographic data (PDB: 4EKL) .

- Density Functional Theory (DFT) calculates charge distribution to explain reactivity trends (e.g., nucleophilic attack at the carbonyl group) .

- Pharmacophore mapping identifies critical features (e.g., hydrogen bond acceptors in the piperazine ring) for virtual screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.